N-(4-アセチルフェニル)-4-トシルブタンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of p-aminoacetophenone with two equivalents of chlorodiphenylphosphine yields a ligand in a good yield . Another synthesis involves the Michael-type addition of aromatic alcohols to N-(4-acetylphenyl)maleic imide .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and FT-IR . The crystal structure of some related compounds has also been determined .Chemical Reactions Analysis

Several chemical reactions involving similar compounds have been reported. For instance, the reaction of p-aminoacetophenone with two equivalents of chlorodiphenylphosphine yields a ligand . Another example is the Michael-type addition of aromatic alcohols to N-(4-acetylphenyl)maleic imide .科学的研究の応用

鈴木クロスカップリング反応におけるプレ触媒

“N-(4-アセチルフェニル)-4-トシルブタンアミド”とその誘導体は、鈴木クロスカップリング反応におけるプレ触媒として使用されてきた . この反応は、ビアリール、スチレン、およびその他のタイプの化合物を合成するために有機化学で広く使用されている、パラジウム触媒クロスカップリングプロセスの一種である .

ジホスフィノアミンリガンドの合成

この化合物は、新規ジホスフィノアミンリガンドの合成に使用されてきた . このリガンドは、多核NMR分光法、IR分光法、および元素分析によって特徴付けられている .

ジスルフィドおよびジセレニドビス(ホスファニル)アミンリガンドの合成

“N-(4-アセチルフェニル)-4-トシルブタンアミド”は、ジスルフィドおよびジセレニドビス(ホスファニル)アミンリガンドの合成に使用されてきた . これらのリガンドは、触媒や医薬品化学など、さまざまな分野で潜在的な用途がある .

抗菌活性

“N-(4-アセチルフェニル)-4-トシルブタンアミド”などのスルホンアミド化合物は合成されており、大腸菌、緑膿菌、および黄色ブドウ球菌に対する抗菌活性が評価されている . 最小発育阻止濃度(MIC)は、ブロスマイクロ希釈法を用いて決定された .

分子ドッキング研究

“N-(4-アセチルフェニル)-4-トシルブタンアミド”とその誘導体について分子ドッキング研究が行われている . これらの研究は、化合物と標的タンパク質間の相互作用に関する洞察を提供し、創薬に役立つ可能性がある .

マイケル付加物の合成

この化合物は、マイケル付加によってマイケル付加物の合成に使用されてきた . このプロセスにより、満足のいく全体収率で1段階で付加物を効率的に合成することができる .

将来の方向性

Future research could focus on further elucidating the synthesis, properties, and potential applications of N-(4-acetylphenyl)-4-tosylbutanamide. For instance, the development of greener and more efficient synthesis methods could be explored . Additionally, the potential biological activities and mechanisms of action of this compound could be investigated .

作用機序

Target of Action

Similar compounds have been known to interact with proteins such as heat shock protein hsp 90-alpha .

Mode of Action

The exact mode of action of N-(4-acetylphenyl)-4-tosylbutanamide It’s likely that it interacts with its targets in a manner similar to other aromatic anilides .

Biochemical Pathways

The specific biochemical pathways affected by N-(4-acetylphenyl)-4-tosylbutanamide Aromatic anilides, the class of compounds to which it belongs, are known to interact with various biochemical pathways .

Pharmacokinetics

The ADME properties of N-(4-acetylphenyl)-4-tosylbutanamide It’s important to note that these properties can significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of N-(4-acetylphenyl)-4-tosylbutanamide Similar compounds have been known to exhibit significant biological activity .

生化学分析

Biochemical Properties

N-(4-acetylphenyl)-4-tosylbutanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, such as acetylcholinesterase, which is crucial for neurotransmission . The compound’s interaction with these enzymes involves binding to the active site, thereby preventing the substrate from accessing the enzyme and inhibiting its activity.

Cellular Effects

N-(4-acetylphenyl)-4-tosylbutanamide affects various cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, it can modulate signaling pathways related to neurotransmitter release and uptake, impacting synaptic plasticity and overall neuronal function

Molecular Mechanism

The molecular mechanism of N-(4-acetylphenyl)-4-tosylbutanamide involves its binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active sites of target enzymes, such as acetylcholinesterase, leading to enzyme inhibition . This binding can induce conformational changes in the enzyme structure, further enhancing its inhibitory effects. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-acetylphenyl)-4-tosylbutanamide change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in vitro has been associated with sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of N-(4-acetylphenyl)-4-tosylbutanamide vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as neuroprotection or anti-inflammatory properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

N-(4-acetylphenyl)-4-tosylbutanamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in the breakdown of neurotransmitters, leading to increased levels of these signaling molecules in the synaptic cleft . This interaction can affect overall metabolic homeostasis and cellular function.

特性

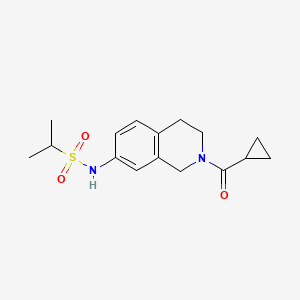

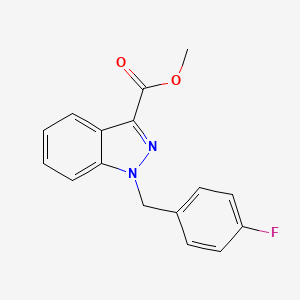

IUPAC Name |

N-(4-acetylphenyl)-4-(4-methylphenyl)sulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4S/c1-14-5-11-18(12-6-14)25(23,24)13-3-4-19(22)20-17-9-7-16(8-10-17)15(2)21/h5-12H,3-4,13H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLPXIMRILAHCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{4-[(2-Chlorophenyl)acetyl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2594679.png)

![[2-(Cyclohexylamino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2594685.png)

![[5-[(E)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2594689.png)

![benzo[b]thiophen-2-yl(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2594690.png)

![Tert-butyl2'-oxo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B2594698.png)

![3-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2594699.png)